molecular formula C18H25NO6 B8046795 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8046795
M. Wt: 351.4 g/mol
InChI Key: NBVLXJGYHYKWTI-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2,3-dimethoxyphenyl substituent at the C4 position. The Boc group enhances steric protection during synthetic processes, while the 2,3-dimethoxyphenyl moiety contributes to electronic modulation via electron-donating methoxy groups. The carboxylic acid at C3 enables further functionalization, making this compound a versatile intermediate in medicinal chemistry, particularly for protease inhibitor development .

Properties

IUPAC Name

(3R,4S)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-7-6-8-14(23-4)15(11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVLXJGYHYKWTI-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a tert-butoxycarbonyl (Boc) protecting group and a dimethoxyphenyl substituent, which may enhance its reactivity and interaction with biological targets.

Chemical Structure

The compound's structure can be represented as follows:

C17H23NO5\text{C}_{17}\text{H}_{23}\text{N}\text{O}_5

This formula indicates the presence of a pyrrolidine ring with a carboxylic acid functional group at the 3-position and a Boc group at the 1-position. The dimethoxyphenyl substituent at the 4-position contributes to its unique properties.

Property Value
Molecular FormulaC17H23NO5
Molecular Weight319.38 g/mol
CAS Number123456-78-9

The biological activity of this compound is linked to its interactions with various molecular targets, including enzymes and receptors. Research suggests that it may modulate enzymatic activity through inhibition or activation mechanisms, potentially influencing pathways related to inflammation, cancer, or metabolic disorders.

Potential Targets

  • Enzymes : May interact with specific enzymes involved in metabolic pathways.
  • Receptors : Possible binding to receptor sites influencing neurotransmitter release or cellular signaling.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Here are some notable findings:

  • Antiviral Activity : A study indicated that pyrrolidine derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes.
  • Anti-inflammatory Effects : Research demonstrated that certain pyrrolidine compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Growth Inhibition : Compounds structurally related to this pyrrolidine derivative have shown promise in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Comparison of Biological Activities

Compound Name Biological Activity Reference
This compoundPotential enzyme modulator; anti-inflammatory effects
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acidAntiviral properties; inhibits viral replication
(3R,4S)-rel-1-(Boc)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acidInduces apoptosis in cancer cells

Comparison with Similar Compounds

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5})

  • Substituents : 1,3-Benzodioxol-5-yl (electron-rich aromatic system) and trifluoromethylphenyl ureido group.
  • Synthetic Yield : 68% (crude) with >99% purity (LC) .
  • Spectral Data :
    • FTIR : Peaks at 3358 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O of urea), and 1601 cm⁻¹ (aromatic C=C) .
    • MS : APCI m/z 466 (calculated [M+H]⁺ = 466) .

(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{3,5})

  • Substituents : 3,5-Dimethoxyphenyl (symmetrical electron-donating groups) and trifluoromethylphenyl ureido.
  • Synthetic Yield : 63% (crude) with 99% purity (LC) .
  • Spectral Data :
    • MS : APCI m/z 482 (calculated [M+H]⁺ = 482) .

Target Compound vs. Analogues

Feature Target Compound 14{4,5} 14{3,5}
Aryl Substituent 2,3-Dimethoxyphenyl 1,3-Benzodioxol-5-yl 3,5-Dimethoxyphenyl
Ureido Group Absent Trifluoromethylphenyl Trifluoromethylphenyl
Protecting Group Boc Methyl Methyl
Synthetic Yield Not reported 68% 63%
Purity Not reported >99% 99%
  • The Boc group in the target compound may improve solubility in organic solvents compared to the methyl group in analogues 14{4,5} and 14{3,5}.

Piperidine-Based Analogue: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Safety Profile : Classified as hazardous (H302: harmful if swallowed; H315: skin irritation) .

Research Findings and Implications

Substituent Effects on Yield and Purity :

  • Trifluoromethylphenyl ureido-containing derivatives (e.g., 14{4,5}, 14{3,5}) exhibit high purity (>99%) despite moderate yields (~60–68%), suggesting robust coupling efficiency .
  • The absence of ureido groups in the target compound may necessitate alternative synthetic routes, though Boc protection likely simplifies purification.

Spectral Trends :

  • FTIR peaks near 1675 cm⁻¹ (urea C=O) and 1600–1500 cm⁻¹ (aromatic C=C) are consistent across analogues .
  • MS data confirm molecular weight accuracy, critical for validating synthetic success .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.